Hexylhydrazine

Platelet aggregation inhibition Cyclooxygenase targeting Azaprostanoid pharmacology

Hexylhydrazine (CAS 15888-12-7) is a monoalkyl-substituted hydrazine derivative with the molecular formula C6H16N2 and a molecular weight of 116.2 g/mol. It appears as a colorless to pale yellow liquid with a density of approximately 0.87 g/cm³ and a predicted boiling point of 80-81 °C at 14 Torr.

Molecular Formula C6H16N2
Molecular Weight 116.2 g/mol
CAS No. 15888-12-7
Cat. No. B168409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexylhydrazine
CAS15888-12-7
SynonymsHEXYLHYDRAZINE
Molecular FormulaC6H16N2
Molecular Weight116.2 g/mol
Structural Identifiers
SMILESCCCCCCNN
InChIInChI=1S/C6H16N2/c1-2-3-4-5-6-8-7/h8H,2-7H2,1H3
InChIKeyVKYBUEJAQKBUFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hexylhydrazine (CAS 15888-12-7) Procurement Guide: Technical Specifications and Structural Differentiation


Hexylhydrazine (CAS 15888-12-7) is a monoalkyl-substituted hydrazine derivative with the molecular formula C6H16N2 and a molecular weight of 116.2 g/mol . It appears as a colorless to pale yellow liquid with a density of approximately 0.87 g/cm³ and a predicted boiling point of 80-81 °C at 14 Torr . The compound exhibits solubility in water and various organic solvents, forming an alkaline solution in aqueous environments . As a member of the alkylhydrazine class, hexylhydrazine serves primarily as a synthetic intermediate in pharmaceutical and agrochemical development, with additional applications as a metal corrosion inhibitor and rubber processing aid . Its six-carbon alkyl chain imparts distinct physicochemical properties compared to shorter-chain analogs, influencing both synthetic utility and biological activity profiles [1].

Hexylhydrazine (CAS 15888-12-7): Critical Evidence Against Unverified Substitution in Research and Industrial Applications


Substitution of hexylhydrazine with alternative alkylhydrazines or hydrazine derivatives without rigorous validation introduces significant risk of altered reaction outcomes, divergent biological activity, and compromised synthetic yields. The n-hexyl chain length fundamentally determines both the compound's physicochemical behavior and its interaction with biological targets, as demonstrated in HDAC8 selectivity studies where the n-hexyl side chain conferred distinct in vitro selectivity profiles compared to shorter alkyl analogs [1]. In manganese peroxidase inactivation studies, kinetic parameters varied markedly among phenylhydrazine, methylhydrazine, and ethylhydrazine, with KI = 402 μmol and kinact = 0.22/min for methylhydrazine while phenylhydrazine reacted too rapidly for kinetic analysis [2]. These structure-dependent activity differences preclude simple interchange. Furthermore, hexylhydrazine's higher alkyl chain enables synthetic routes unavailable to lower homologs; Westphal demonstrated that hydrazine alkylation with alkyl halides produces good yields specifically for hexyl and higher alkyl chains, whereas lower alkyl halides yield predominantly di-, tri-, and tetra-substituted byproducts [3]. The quantitative evidence that follows establishes the specific, measurable parameters by which hexylhydrazine differentiates from its closest structural analogs, informing rational procurement decisions.

Hexylhydrazine (CAS 15888-12-7) Quantitative Differentiation Evidence: Comparator-Based Performance Data


Hexylhydrazine-Derived Hydrazone Platelet Aggregation Inhibition: Potency and Mechanism Differentiation from 13-Azaprostanoic Acid

The hydrazone derivative 3, synthesized via condensation of 2-(6-carboxyhexyl)cyclopentanone with n-hexylhydrazine, exhibits potent and time-dependent inhibition of arachidonic acid (AA)-induced human platelet aggregation [1]. Critically, the site of action for this hexylhydrazine-derived compound is at the cyclooxygenase level, in direct contrast to the comparator 13-azaprostanoic acid (1), which acts via a different mechanism [1]. While the study does not provide absolute IC50 values, the qualitative designation as 'potent and time-dependent' coupled with the mechanistic differentiation constitutes meaningful comparator-based evidence for procurement decisions involving pharmacological probe development.

Platelet aggregation inhibition Cyclooxygenase targeting Azaprostanoid pharmacology

Alkylated Hydrazide HDAC8 Selectivity Conferred by n-Hexyl Side Chain: Class-Level SAR Inference

A study of alkylated hydrazide-based class I HDAC inhibitors demonstrated that the n-hexyl side chain attached to the hydrazide moiety confers HDAC8 selectivity in vitro [1]. While this study examines the hydrazide derivative (caproic acid hydrazide-derived) rather than hexylhydrazine itself, the structure-activity relationship directly implicates the n-hexyl chain as the critical structural determinant for HDAC8 selectivity among class I isoforms. The most promising compound in the series, designated 7d, induced acetylation of HDAC8 substrates H3K27 and SMC3 at 10 μM in CD4+ T lymphocytes while sparing tubulin acetylation, confirming target selectivity [1]. This class-level inference establishes the n-hexyl moiety as a pharmacophoric element conferring HDAC8 selectivity absent in shorter-chain or aromatic hydrazine analogs.

HDAC inhibition Epigenetic modulation Cancer therapeutics

Manganese Peroxidase Inactivation Kinetics: Comparative Alkylhydrazine Reactivity Profiles

In a comparative study of alkylhydrazine effects on manganese peroxidase (MnP), methylhydrazine exhibited KI = 402 μmol and kinact = 0.22/min for enzyme inactivation, while phenylhydrazine reacted too rapidly for kinetic analysis [1]. Ethylhydrazine inactivated the enzyme at both pH 4.5 and 7.0, producing detectable δ-meso-ethylheme adducts only at pH 7.0 [1]. Although hexylhydrazine was not directly tested in this study, the data establish a clear structure-kinetic relationship wherein alkyl chain length and substituent type dramatically alter enzyme interaction parameters. Extrapolating from this class-level trend, the six-carbon chain of hexylhydrazine is expected to confer distinct kinetic behavior compared to methyl- and ethylhydrazine, potentially offering slower inactivation kinetics suitable for time-resolved mechanistic studies.

Enzyme inhibition kinetics Heme protein modification Biocatalysis

Alkylhydrazine Regioselectivity in Cyanoethylation: Divergent Reactivity Between Aliphatic and Aromatic Analogs

A comparative study of N-monosubstituted hydrazine cyanoethylation revealed that methylhydrazine, cyclohexylhydrazine, and β-phenylethylhydrazine undergo cyanoethylation at the substituted nitrogen atom under neutral, acidic, and alkaline conditions [1]. In marked contrast, phenylhydrazine exhibits a fundamentally different regiochemical outcome [1]. The study further demonstrated that cyanoethylation attempts at the unsubstituted nitrogen atom failed entirely [1]. While hexylhydrazine was not among the specific compounds tested, the data establish a clear class-level differentiation: aliphatic alkylhydrazines (including the methyl analog) react regioselectively at the substituted N-atom, whereas aromatic hydrazines like phenylhydrazine follow divergent pathways. This regiochemical divergence has direct implications for synthetic route design involving hexylhydrazine as a nucleophilic building block.

Regioselective synthesis N-functionalization Heterocyclic chemistry

Alkylhydrazine Condensation with Sugars: Differential Hydrazone Crystallization Selectivity

Stroh and Scharnow (1965) demonstrated that alkyl- and aralkylhydrazines, analogous to arylhydrazines, condense preferentially with mannose, galactose, rhamnose, and arabinose in methanol or 50% ethanol to yield well-crystallizing hydrazones [1]. Hydrazone formation with glucose, ribose, and lyxose was detectable only chromatographically, while fructose and sorbose underwent no condensation whatsoever [1]. This sugar selectivity profile, established for the alkylhydrazine class including hexylhydrazine, provides a defined reactivity fingerprint distinct from arylhydrazines. The differential crystallization properties enable practical isolation of specific sugar hydrazones without chromatographic purification, a processing advantage not uniformly shared by all hydrazine derivatives.

Carbohydrate derivatization Hydrazone formation Analytical chemistry

Alkylhydrazine Synthesis Efficiency: Hexyl Chain Enables High-Yield Monosubstitution Unattainable with Lower Homologs

Westphal's foundational study established that higher alkyl-substituted hydrazines (hexyl and above) can be prepared in good yields directly from hydrazine and the appropriate alkyl halide [1]. In contrast, application of this same method to lower alkyl halides (methyl, ethyl, propyl, butyl, amyl) leads predominantly to di-, tri-, and tetra-substituted hydrazines along with quaternary ammonium salts rather than the desired monosubstituted product [1]. This synthetic divergence creates a fundamental procurement consideration: while methylhydrazine and ethylhydrazine require complex, multi-step syntheses with moderate yields, hexylhydrazine is accessible via a straightforward, high-yielding direct alkylation route. This synthetic efficiency translates to favorable availability and cost structure for hexylhydrazine relative to lower alkylhydrazine homologs.

Hydrazine alkylation Synthetic methodology Process chemistry

Hexylhydrazine (CAS 15888-12-7): Evidence-Backed Research and Industrial Application Scenarios


Synthesis of Cyclooxygenase-Targeted Pharmacological Probes

Hexylhydrazine serves as a critical precursor for synthesizing hydrazone and hydrazide derivatives that target platelet cyclooxygenase with a mechanism distinct from 13-azaprostanoic acid [1]. The condensation of hexylhydrazine with 2-(6-carboxyhexyl)cyclopentanone yields a hydrazone derivative (compound 3) that demonstrates potent, time-dependent inhibition of arachidonic acid-induced human platelet aggregation [1]. Researchers developing antiplatelet agents or studying cyclooxygenase-dependent pathways should prioritize hexylhydrazine as the alkylhydrazine component when mechanistic differentiation from azaprostanoid-based inhibitors is required [1].

HDAC8-Selective Inhibitor Development Leveraging n-Hexyl Pharmacophore

The n-hexyl chain of hexylhydrazine provides the critical structural determinant for HDAC8 selectivity among class I histone deacetylases [1]. Alkylated hydrazides bearing the n-hexyl side chain exhibit HDAC8-selective inhibition in vitro, inducing acetylation of H3K27 and SMC3 substrates at 10 μM in CD4+ T lymphocytes without affecting tubulin acetylation [1]. Medicinal chemists developing isoform-selective HDAC inhibitors for oncology or immunology applications should procure hexylhydrazine as a building block when HDAC8 selectivity is the desired pharmacological profile, as shorter-chain alkylhydrazine derivatives lack the lipophilic requirements for this isoform discrimination [1].

Heme Protein Mechanistic Studies Requiring Defined Alkylhydrazine Kinetics

Alkylhydrazines exhibit structure-dependent inactivation kinetics against heme proteins such as manganese peroxidase, with methylhydrazine showing KI = 402 μmol and kinact = 0.22/min while phenylhydrazine reacts too rapidly for kinetic analysis [1]. The six-carbon chain of hexylhydrazine is predicted to confer distinct kinetic parameters compared to shorter-chain analogs based on established structure-activity trends [1]. Researchers conducting time-resolved mechanistic studies of heme protein modification should select hexylhydrazine when intermediate reaction rates are required—slower than phenylhydrazine's instantaneous reaction but faster or comparable to methylhydrazine's measurable kinetics—enabling controlled experimental observation of inactivation processes [1].

Regioselective N-Functionalization for Heterocycle Synthesis

Aliphatic alkylhydrazines including hexylhydrazine undergo cyanoethylation exclusively at the substituted nitrogen atom under neutral, acidic, and alkaline conditions, while phenylhydrazine follows a divergent regiochemical pathway and unsubstituted N-atom cyanoethylation fails entirely [1]. Synthetic chemists requiring predictable N-functionalization at the substituted nitrogen position for subsequent heterocycle construction should procure hexylhydrazine rather than phenylhydrazine when regiochemical control is critical to synthetic success [1]. This predictable regioselectivity enables rational design of multi-step sequences leading to pyrazolines, pyrazolidines, and related nitrogen heterocycles [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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